N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, an imidazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.
Imidazole Derivative Synthesis: Separately, 1-(2-phenylethyl)-1H-imidazole is synthesized through the reaction of 2-phenylethylamine with glyoxal and ammonium acetate.
Thioether Formation: The imidazole derivative is then reacted with 2-chloroacetyl chloride to form 2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetyl chloride.
Final Coupling: The final step involves the coupling of 2-(4-chlorophenoxy)ethanol with 2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide has potential applications as a pharmacophore
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, the imidazole ring could interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group might enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)ethanol: A simpler analog lacking the imidazole and sulfanylacetamide groups.
1-(2-phenylethyl)-1H-imidazole: Contains the imidazole ring but lacks the chlorophenoxy and sulfanylacetamide groups.
2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22ClN3O2S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-[1-(2-phenylethyl)imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H22ClN3O2S/c22-18-6-8-19(9-7-18)27-15-12-23-20(26)16-28-21-24-11-14-25(21)13-10-17-4-2-1-3-5-17/h1-9,11,14H,10,12-13,15-16H2,(H,23,26) |
InChI Key |
LUTUXIFXZPCZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=C2SCC(=O)NCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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